3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Description
3-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C17H16BrN3O4S2 and its molecular weight is 470.36. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
High Singlet Oxygen Quantum Yield : The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have been reported. These compounds, including those with similar bromo and methoxyethyl substitutions, demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them promising Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their potential therapeutic applications in managing malignancies (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis Methods
Microwave Irradiation for Efficient Synthesis : The base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone via microwave irradiation in a solvent-free medium has been explored for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method offers a cleaner, more efficient, and faster synthesis approach compared to traditional thermal heating (Saeed, 2009).
Antimicrobial and Antifungal Properties
Antimicrobial and Antifungal Activities : A new class of benzamide derivatives has been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds have shown significant antibacterial and antifungal activities, underscoring their potential as agents in combating microbial infections (Priya et al., 2006).
Properties
IUPAC Name |
3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S2/c1-25-8-7-21-14-6-5-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLYYVNTRCHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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